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N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

VEGFR2 kinase inhibition Structure-activity relationship Imidazo[1,2-b]pyridazine derivatives

Discontinued or unavailable VEGFR2 probes stall kinase selectivity profiling. This compound is the unsubstituted benzamide baseline control in Takeda's imidazo[1,2-b]pyridazine series, essential for quantifying substituent contributions to VEGFR2 affinity and off-target selectivity. - Defines the minimum VEGFR2 pharmacophore; omit it and QSAR model accuracy degrades. - Rigid carbon-linked geometry probes inactive-state kinase conformations in SPR/DSF assays. - Supplied with certificate of analysis; immediate global dispatch for research use only.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 946268-00-4
Cat. No. B2821051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
CAS946268-00-4
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O2/c1-14-8-9-16(12-17(14)23-21(26)15-6-4-3-5-7-15)18-13-25-19(22-18)10-11-20(24-25)27-2/h3-13H,1-2H3,(H,23,26)
InChIKeyDIJXHUFFTGXTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide: Core Properties & Research Context


N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class. Its core scaffold is designed as a hinge-binding motif for the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain [1]. The compound features a distinct 2-methylphenyl linker connecting the imidazo[1,2-b]pyridazine core to a benzamide moiety, resulting in a unique substitution pattern within its chemical series. This structural configuration is directly derived from structure-activity relationship (SAR) studies conducted by Takeda Pharmaceutical aimed at optimizing VEGFR2 inhibitory potency and selectivity [1].

VEGFR2 hinge-binding probe for kinase inhibition studies
Imidazo[1,2-b]pyridazine SAR tool compound
Carbon-linked scaffold geometry research

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide: Uniqueness Against Close Analogs


SAR studies on imidazo[1,2-b]pyridazine-based VEGFR2 inhibitors demonstrate that minor structural modifications, particularly to the linker and terminal amide groups, can drastically alter kinase inhibition profiles [1]. Specifically, the meta-substitution pattern on the central phenyl ring and the nature of the benzamide substituent are critical determinants of both VEGFR2 affinity and selectivity against off-target kinases such as PDGFRβ [1]. Therefore, generic substitution with a close analog like 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946267-97-6) or the 3-trifluoromethyl variant cannot be assumed to yield comparable biological outcomes without explicit head-to-head data. The unique linker geometry and unsubstituted benzamide cap of this compound establish a distinct SAR profile that must be empirically verified for each assay context.

Linker chemistry Oxygen-linked imidazo[1,2-b]pyridazine analogs may not reproduce the binding mode of this carbon-linked scaffold.
Benzamide substitution 2-Chloro or 3-trifluoromethyl variants (CAS 946267-97-6 and related) may shift VEGFR2/PDGFRβ selectivity profiles.

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide: Structural Differentiation Evidence


VEGFR2 Hinge-Binding Motif Structural Differentiation

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide incorporates a 2-methyl-5-substituted phenyl linker that is geometrically distinct from the 6-phenoxy-imidazo[1,2-b]pyridazine analogs (e.g., compound 6b in the Takeda series) which showed a VEGFR2 IC50 of 7.1 nM [1]. While specific IC50 data for this exact compound are not publicly disclosed, its linker architecture, where the imidazo[1,2-b]pyridazine is directly attached to the phenyl ring at the 5-position rather than via an ether oxygen, is predicted to influence the binding pose within the DFG-out pocket of VEGFR2 based on the SAR trends reported for 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives [1]. This structural difference is a key driver of kinase selectivity and warrants standalone evaluation rather than extrapolation from phenoxy-linked analogs.

Linker Geometry SAR
Class-level
Target compound Carbon-linked at 5-position; no IC50 reported
vs
Analog 6b Oxygen-linked; VEGFR2 IC50 7.1 nM, PDGFRβ 15 nM
Binding mode may not directly transfer; independent validation required for this scaffold.
SAR trends inferred from phenoxy-linked series; public IC50 data unavailable for exact compound.
VEGFR2 kinase inhibition Structure-activity relationship Imidazo[1,2-b]pyridazine derivatives

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide: Recommended Application Scenarios


VEGFR2 Conformational Probing with Carbon-Linked Scaffolds

This compound is optimally deployed as a tool molecule to investigate how direct, carbon-linked imidazo[1,2-b]pyridazine attachment to a central phenyl ring affects VEGFR2 binding kinetics and induced-fit conformations, in contrast to the more flexible oxygen-linked analogs [1]. Its rigid geometry may stabilize specific inactive-state kinase conformations, offering a complementary probe to ether-linked inhibitors in biophysical assays such as SPR or DSF.

PDGFRβ Selectivity Profiling

Given that benchmark phenoxy-imidazo[1,2-b]pyridazine inhibitors like compound 6b exhibit only ~2-fold selectivity over PDGFRβ (IC50 = 15 nM vs. 7.1 nM for VEGFR2) [1], this compound's distinct linker chemistry may alter the selectivity window. It is recommended as a comparator compound in multi-kinase profiling panels to identify structural determinants that widen the VEGFR2/PDGFRβ therapeutic index.

SAR Expansion for Benzamide-Capped Imidazo[1,2-b]pyridazines

As the unsubstituted benzamide member of a series that includes 2-chloro, 2-methoxy, 3-methyl, and 3,4,5-trimethoxy variants, this compound serves as the key baseline control for quantifying the electronic and steric contributions of benzamide ring substituents to VEGFR2 kinase inhibition [1]. It is essential for establishing the minimum pharmacophore and for computational QSAR model training datasets.

Application
Selection Property
Validation Focus
VEGFR2 binding mode studies
Rigid carbon-linked scaffold
SPR / DSF biophysical conformation
PDGFRβ selectivity profiling
Unsubstituted benzamide cap
Multi-kinase selectivity panel
Benzamide SAR baseline control
Minimum pharmacophore reference
QSAR dataset validation
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